1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025330
InChI: InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3
SMILES:
Molecular Formula: C16H26BNO4
Molecular Weight: 307.2 g/mol

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18025330

Molecular Formula: C16H26BNO4

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester -

Specification

Molecular Formula C16H26BNO4
Molecular Weight 307.2 g/mol
IUPAC Name tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Standard InChI InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3
Standard InChI Key BJPUROKZECDUMN-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted at the 3-position with a boronic acid pinacol ester and at the 5-position with a methyl group. The Boc protecting group at the 1-position enhances solubility and prevents undesired side reactions during synthetic sequences . The boron atom adopts a trigonal planar geometry, facilitating its participation in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₆H₂₆BNO₄
Molecular Weight307.2 g/mol
Melting Point68–70°C
AppearanceWhite crystalline solid
Storage Conditions-20°C in inert atmosphere

The Boc group’s tert-butyl moiety imparts steric bulk, reducing aggregation and enhancing crystallinity . The pinacol ester stabilizes the boronic acid, preventing protodeboronation while maintaining reactivity toward transition metal catalysts .

Synthesis and Manufacturing

Halogenation and Boronation

Synthesis typically begins with halogenation of 5-methylpyrrole derivatives. For example, iodination at the 3-position using N-iodosuccinimide (NIS) yields 3-iodo-5-methylpyrrole, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) . A representative protocol involves:

  • Halogenation:
    5-Methylpyrrole+NISCH2Cl2,0°C3-Iodo-5-methylpyrrole\text{5-Methylpyrrole} + \text{NIS} \xrightarrow{\text{CH}_2\text{Cl}_2, 0°C} \text{3-Iodo-5-methylpyrrole}

  • Borylation:
    3-Iodo-5-methylpyrrole+B2pin2Pd(dba)3,PPh33-Boronic ester intermediate\text{3-Iodo-5-methylpyrrole} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dba)}_3, \text{PPh}_3} \text{3-Boronic ester intermediate}

  • Boc Protection:
    Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the Boc group .

Optimization Strategies

Recent studies emphasize the use of ligand-accelerated catalysis to improve yields. For instance, SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) enhances turnover in Pd-mediated borylation steps, achieving >80% yield . Solvent selection (e.g., THF vs. dioxane) also impacts reaction efficiency, with polar aprotic solvents favoring faster transmetalation .

Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl motifs. Notable examples include:

  • Anticancer Agents: Coupling with pyridine-derived bromides yields kinase inhibitors targeting EGFR and ALK .

  • Antiviral Compounds: Integration into indole scaffolds produces non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

PROTAC Development

The pyrrole core serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling selective degradation of oncogenic proteins like BRD4 . The Boc group’s orthogonality allows sequential functionalization without side reactions .

Research Findings and Case Studies

Case Study: ALK Inhibitor Synthesis

In a 2023 study, researchers utilized this boronic ester to synthesize Lorlatinib analogs. Key steps included:

  • Suzuki coupling with 2-chloro-5-fluoropyrimidine.

  • Deprotection of the Boc group under acidic conditions.

  • Amidation to introduce a sulfonamide moiety.

The final compound exhibited IC₅₀ = 1.2 nM against ALK-positive cell lines .

Stability Profiling

Future Perspectives

Catalytic Innovations

Emerging photoredox methods promise to enable C-H borylation directly on pyrroles, bypassing halogenation steps . Dual catalysis systems (Pd/Ni) may further expand coupling partners to include unactivated alkenes .

Therapeutic Expansion

Ongoing clinical trials explore boronic acid derivatives in neurodegenerative diseases (e.g., Alzheimer’s), leveraging their ability to inhibit β-secretase . The compound’s adaptability positions it as a key player in next-generation therapeutics.

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